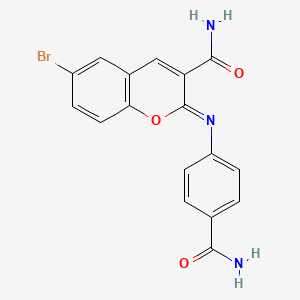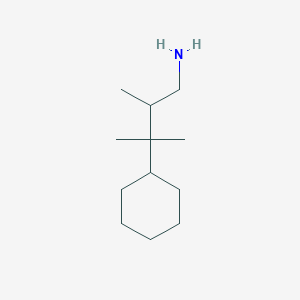
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide is a complex organic compound, featuring a combination of pyridazinyl and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials:
6-phenylpyridazin-3-ol
2-bromoethylamine
Thiophene-2-carboxylic acid
Coupling reagents (e.g., EDC, DCC)
Step-by-Step Synthesis:
Step 1: Synthesis of 2-((6-phenylpyridazin-3-yl)oxy)ethylamine:
React 6-phenylpyridazin-3-ol with 2-bromoethylamine under basic conditions (e.g., K2CO3) to form the ether linkage.
Step 2: Synthesis of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide:
Couple 2-((6-phenylpyridazin-3-yl)oxy)ethylamine with thiophene-2-carboxylic acid using coupling reagents like EDC or DCC in the presence of a base (e.g., DIPEA) to form the carboxamide linkage.
Industrial Production Methods
While the exact industrial processes may vary, large-scale production typically involves optimizing the reaction conditions to enhance yield and purity, employing continuous flow reactors, and using automated systems for precise control over temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation:
The thiophene ring can undergo oxidation using common oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction:
The carboxamide group can be reduced to the corresponding amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution:
The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nitration with HNO3/H2SO4, sulfonation with H2SO4/SO3, halogenation with Br2/FeBr3.
Major Products
Oxidation: Thiophene-2-carboxamide sulfoxide or sulfone.
Reduction: 2-(2-((6-phenylpyridazin-3-yl)oxy)ethylamino)thiophene.
Substitution: Nitro, sulfo, or halogenated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide is utilized in the development of novel synthetic methodologies and catalysts, due to its unique structural features that facilitate diverse chemical transformations.
Biology
Medicine
Research into this compound's medicinal properties suggests potential applications as an anti-inflammatory or anticancer agent. Its interaction with specific molecular targets may lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound can serve as a precursor for the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity and functional group compatibility.
Mécanisme D'action
The mechanism by which N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of an enzyme, blocking substrate access and inhibiting catalytic activity. The compound's specific interactions with biological pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide:
Features a benzamide instead of a thiophene carboxamide.
N-(2-((6-methylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide:
Has a methyl group on the pyridazine ring.
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)furan-2-carboxamide:
Contains a furan ring instead of a thiophene ring.
Uniqueness
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide is unique due to the combined presence of the phenylpyridazinyl and thiophene rings, which impart distinctive electronic and steric properties
Propriétés
IUPAC Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(15-7-4-12-23-15)18-10-11-22-16-9-8-14(19-20-16)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYIBDDEVZXYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2988820.png)
![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2988821.png)

![2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2988823.png)

![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]but-2-enamide](/img/structure/B2988826.png)

![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2988832.png)
![N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
![N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2988838.png)
